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Compound of Interest

tert-Butyl (2-
Compound Name:
formylphenyl)carbamate

Cat. No.: B1338957

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl (2-formylphenyl)carbamate, a key building block in various synthetic applications,
including pharmaceutical development. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for acquiring such spectra.

Introduction

tert-Butyl (2-formylphenyl)carbamate (also known as 2-(Boc-amino)benzaldehyde) is a
bifunctional organic molecule containing a protected amine and an aldehyde group. This
substitution pattern makes it a valuable intermediate for the synthesis of a wide range of
heterocyclic compounds and other complex molecular architectures. Accurate and thorough
spectroscopic characterization is crucial for confirming the identity, purity, and structure of this
compound in any research and development setting. This guide serves as a reference for the
expected spectroscopic signatures of tert-Butyl (2-formylphenyl)carbamate.

Spectroscopic Data

The following tables summarize the expected quantitative data for the NMR, IR, and MS
analysis of tert-Butyl (2-formylphenyl)carbamate. This data is compiled from analogous
compounds and predicted spectral information.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1338957?utm_src=pdf-interest
https://www.benchchem.com/product/b1338957?utm_src=pdf-body
https://www.benchchem.com/product/b1338957?utm_src=pdf-body
https://www.benchchem.com/product/b1338957?utm_src=pdf-body
https://www.benchchem.com/product/b1338957?utm_src=pdf-body
https://www.benchchem.com/product/b1338957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aldehyde proton (-
~9.9 S 1H yeep (
CHO)
Aromatic proton (ortho
~8.5 d 1H
to -CHO)
Aromatic proton (ortho
~7.7 d 1H
to -NHBoc)
~7.5 t 1H Aromatic proton
~7.1 t 1H Aromatic proton
tert-Butyl protons (-
~1.5 S 9H P (

C(CHs)3)

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm

Assignment

~192 Aldehyde carbonyl carbon (-CHO)

~153 Carbamate carbonyl carbon (-OCONH-)
~140 Aromatic carbon (C-NHBoc)

~135 Aromatic carbon

~130 Aromatic carbon

~128 Aromatic carbon

~125 Aromatic carbon (C-CHO)

~122 Aromatic carbon

~81 tert-Butyl quaternary carbon (-C(CHs)s3)
~28 tert-Butyl methyl carbons (-C(CHs)3)
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Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm~?)

Functional Group

Vibrational Mode

~3350 N-H Stretch

~2980, 2870 C-H (aliphatic) Stretch

2750, 2850 C-H (aldehyde) Stretch (Fermi resonance
doublet)

~1710 C=0 (carbamate) Stretch

~1680 C=0 (aldehyde) Stretch

~1600, 1480 C=C (aromaitic) Stretch

~1240, 1160 C-O (carbamate) Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z lon

221 [M]* (Molecular lon)

165 [M - CaHs]*

148 [M - CaHoO]*

120 [M - CaHsO2N]*

57 [CaHo]* (tert-Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for tert-Butyl (2-formylphenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

o Weigh approximately 5-10 mg of tert-Butyl (2-formylphenyl)carbamate.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de).

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.
e Solvent: CDCIs

e Temperature: 298 K

e Spectral Width: -2 to 12 ppm

e Number of Scans: 16

o Relaxation Delay: 2 seconds

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

e Solvent: CDClsz

e Temperature: 298 K

e Spectral Width: 0 to 220 ppm

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a
Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation (ATR method):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid tert-Butyl (2-formylphenyl)carbamate sample directly
onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
e Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
to produce the final absorbance or transmittance spectrum.

e Spectral Range: 4000-400 cm~1
e Resolution: 4 cm~1

e Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray
ionization (ESI).

Sample Preparation (for ESI-MS):

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.
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« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography system.

Data Acquisition (ESI-MS):

 lonization Mode: Positive ion mode is typically used for carbamates.
o Capillary Voltage: ~3-4 kV

o Cone Voltage: ~20-40 V (can be optimized to control fragmentation)
e Source Temperature: ~120-150 °C

o Desolvation Temperature: ~300-400 °C

e Mass Range: m/z 50-500

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like tert-Butyl (2-formylphenyl)carbamate.
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General Spectroscopic Analysis Workflow
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Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic data for tert-Butyl
(2-formylphenyl)carbamate. Researchers are encouraged to use this information in
conjunction with their own experimentally obtained data for accurate compound
characterization.

 To cite this document: BenchChem. [Spectroscopic Data for tert-Butyl (2-
formylphenyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1338957#spectroscopic-data-for-tert-butyl-2-
formylphenyl-carbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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